molecular formula C22H27FN4 B11335841 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11335841
M. Wt: 366.5 g/mol
InChI Key: GHZIUHCZELYTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-TERT-BUTYL-3-(4-FLUOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, and a piperidine ring. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of 1-[5-TERT-BUTYL-3-(4-FLUOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the tert-butyl and fluorophenyl groups. The final step usually involves the formation of the piperidine ring. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[5-TERT-BUTYL-3-(4-FLUOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-TERT-BUTYL-3-(4-FLUOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-TERT-BUTYL-3-(4-FLUOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, and other cellular functions .

Comparison with Similar Compounds

1-[5-TERT-BUTYL-3-(4-FLUOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE can be compared with other pyrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C22H27FN4

Molecular Weight

366.5 g/mol

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H27FN4/c1-15-20(16-8-10-17(23)11-9-16)21-24-18(22(2,3)4)14-19(27(21)25-15)26-12-6-5-7-13-26/h8-11,14H,5-7,12-13H2,1-4H3

InChI Key

GHZIUHCZELYTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.